N-(9-phenanthryl)thiourea

Lipophilicity LogP Planar Aromatic System

N-(9-Phenanthryl)thiourea (CAS 409317-74-4) is an aryl-substituted thiourea derivative with the molecular formula C₁₅H₁₂N₂S and a molecular weight of 252.33–252.34. The compound is characterized by a 9-phenanthryl group attached to the thiourea nitrogen.

Molecular Formula C15H12N2S
Molecular Weight 252.34
CAS No. 409317-74-4
Cat. No. B2803005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-phenanthryl)thiourea
CAS409317-74-4
Molecular FormulaC15H12N2S
Molecular Weight252.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N
InChIInChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18)
InChIKeyXLVBYILFFQBEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(9-Phenanthryl)thiourea (CAS 409317-74-4) Procurement Specification: Baseline Identity and Purity Profile


N-(9-Phenanthryl)thiourea (CAS 409317-74-4) is an aryl-substituted thiourea derivative with the molecular formula C₁₅H₁₂N₂S and a molecular weight of 252.33–252.34 [1]. The compound is characterized by a 9-phenanthryl group attached to the thiourea nitrogen. Its reported melting point is 203–204 °C (with decomposition) and its predicted boiling point is 472.8±28.0 °C . The predicted pKa is 13.12±0.70 and the LogP is 2.9 [1]. Commercial sources offer purity typically at 90% or 95% .

N-(9-Phenanthryl)thiourea: Critical Considerations Against Unverified Substitution with General Thiourea Analogs


Within the broad class of thiourea derivatives, biological and physicochemical properties are exquisitely sensitive to aryl substitution patterns [1]. The 9-phenanthryl substituent in N-(9-phenanthryl)thiourea imparts a specific planar, polycyclic aromatic architecture with distinct electronic and steric features compared to simpler phenyl or alkyl-substituted thioureas. This structure is predicted to affect both intermolecular interactions (e.g., π-stacking) and solubility parameters (LogP 2.9). Generic substitution without empirical, side-by-side data carries a high risk of divergent binding affinities, altered pharmacokinetic profiles, and unexpected reactivity in downstream assays [2]. The absence of published, direct comparative data for this specific compound underscores the necessity of controlling the chemical input itself rather than relying on class-level extrapolations.

N-(9-Phenanthryl)thiourea (CAS 409317-74-4): Quantitative Comparative Evidence Against Relevant Analogs


Quantified Physicochemical Differentiation: Lipophilicity and Planarity Profile vs. Phenyl Thiourea

N-(9-phenanthryl)thiourea exhibits a significantly higher calculated LogP of 2.9 compared to unsubstituted phenyl thiourea (predicted LogP ≈ 0.5–1.0) [1]. This indicates a 100-fold increase in lipophilicity, which directly impacts membrane permeability and non-specific protein binding. The compound also features a rigid, planar phenanthrene core with three fused aromatic rings, in contrast to the single flexible ring of phenyl thiourea, which is known to affect π-π stacking interactions with biological targets [2].

Lipophilicity LogP Planar Aromatic System Thiourea Derivatives

Structural Differentiation: Substitution Pattern and Steric Hindrance Relative to Benzoyl Thioureas

Unlike N-benzoyl-N'-(9-phenanthryl)thiourea (CAS 860609-78-5) which contains an additional benzoyl group, N-(9-phenanthryl)thiourea is an N-monosubstituted thiourea . This structural difference eliminates intramolecular hydrogen bonding between the carbonyl oxygen and thiourea NH, which is known to rigidify the conformation in acylthioureas. Consequently, N-(9-phenanthryl)thiourea is predicted to possess a more flexible thiourea moiety, potentially allowing for a different range of accessible binding conformations compared to its N-acyl counterparts [1].

Structure-Activity Relationship Steric Hindrance Thiourea Conformation

Baseline Urease Inhibition Potential: Class-Level Benchmarking Against Thiourea Standard

Thiourea is a classical urease inhibitor with a reported IC₅₀ value of approximately 21.26 ± 0.12 μM against Jack bean urease [1]. While no direct IC₅₀ data are available for N-(9-phenanthryl)thiourea, the extensive literature on N-substituted thioureas demonstrates that aryl substitution can modulate inhibitory potency by two orders of magnitude, with IC₅₀ values ranging from 0.060 μM to >100 μM [2][3]. Therefore, the 9-phenanthryl substituent is a critical variable that can dramatically shift the compound's activity profile away from the unsubstituted thiourea baseline, but its specific potency remains to be empirically determined.

Urease Inhibition Enzyme Kinetics Thiourea Derivatives

Validated Research and Industrial Use Cases for N-(9-Phenanthryl)thiourea (CAS 409317-74-4)


Chemical Probe for Investigating π-Stacking Interactions in Thiourea-Binding Pockets

The large, planar 9-phenanthryl group of this compound provides a distinct aromatic surface for π-π stacking interactions [1]. This makes it a suitable tool for probing the geometry and electronic requirements of hydrophobic binding pockets in enzymes such as urease, where aromatic stacking can contribute significantly to inhibitor affinity [2]. The higher calculated LogP (2.9) also facilitates the study of lipophilicity-driven cellular uptake.

Reference Compound for Conformational Analysis of Monosubstituted vs. Acylated Thioureas

As a simple N-monosubstituted thiourea, this compound serves as a valuable baseline for comparing the conformational flexibility and biological activity of more complex thiourea derivatives, such as N-benzoyl-N'-(9-phenanthryl)thiourea . Its lack of intramolecular hydrogen bonding allows researchers to isolate the effect of the 9-phenanthryl substituent on target binding without the conformational constraints imposed by an acyl group.

Synthetic Intermediate for Diversifying Phenanthrene-Based Chemical Libraries

The thiourea moiety in N-(9-phenanthryl)thiourea is a versatile functional group for further chemical elaboration. It can serve as a precursor to isothiocyanates, guanidines, and heterocyclic systems, enabling the construction of focused libraries of phenanthrene-containing compounds for biological screening [3]. The 9-phenanthrylamine precursor (CAS 947-73-9) is commercially available, facilitating synthetic access.

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